Glycoursodeoxycholic Acid-D4
Overview
Description
Glycoursodeoxycholic Acid-d4 is a deuterated form of Glycoursodeoxycholic Acid, which is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid. This compound is often used as an internal standard for the quantification of Glycoursodeoxycholic Acid by gas chromatography or liquid chromatography-mass spectrometry . It has antioxidant effects and is known to reduce levels of inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycoursodeoxycholic Acid-d4 involves the deuteration of Glycoursodeoxycholic Acid. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the molecular structure. This process can be carried out using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as catalytic hydrogen-deuterium exchange reactions. The final product is purified using chromatographic methods to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Glycoursodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Glycoursodeoxycholic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of bile acids.
Biology: Studied for its effects on gut microbiota and glycolipid metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease and type 2 diabetes mellitus.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Glycoursodeoxycholic Acid-d4 exerts its effects by regulating bile acid levels and altering gut microbiota composition. It activates the G-protein-coupled bile acid receptor GPBAR1 (TGR5) and upregulates the expression of uncoupling protein UCP-1, leading to increased thermogenesis in white adipose tissue. This mechanism is linked to its anti-inflammatory and metabolic effects .
Comparison with Similar Compounds
Glycoursodeoxycholic Acid: The non-deuterated form of Glycoursodeoxycholic Acid-d4.
Taurochenodeoxycholic Acid-d4: Another deuterated bile acid used as an internal standard.
Ursodeoxycholic Acid: The parent compound from which Glycoursodeoxycholic Acid is derived.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of bile acids is crucial .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-ODDJOPSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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